Molecular Weight and Lipophilicity Advantage Over Tosyl-Substituted and C6-Ethyl Congeners
1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (MW 341.43 g/mol) is 42 Da lighter than its closest tosyl-containing analog 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one (MW 383.5 g/mol; PubChem CID 18559410) [1]. This mass difference translates into a predicted XLogP of approximately 4.0 for the target compound versus 5.1 for the 6-ethyl-tosyl congener [1], placing the target compound more favourably within the Lipinski rule-of-five space for oral bioavailability. Compared with 1-butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899217-42-6; C20H21NO3S; MW 355.45 g/mol), the target compound avoids the para-methyl group that increases steric demand at the sulfonyl aryl ring, potentially preserving a broader binding pocket compatibility.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 341.43 g/mol; predicted XLogP ~4.0 (computed analogously to PubChem method) |
| Comparator Or Baseline | 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one (CID 18559410): MW = 383.5 g/mol; XLogP3-AA = 5.1 |
| Quantified Difference | ΔMW = −42.1 g/mol (11.0% lower); ΔXLogP ≈ −1.1 log units (more hydrophilic) |
| Conditions | Computed physicochemical properties (PubChem/PubChem release 2025.09.15; XLogP3 algorithm) |
Why This Matters
A 1.1-log-unit lower lipophilicity reduces the risk of poor aqueous solubility, high metabolic turnover, and phospholipidosis—key attrition drivers in lead optimisation—making the target compound a more developable starting point than its 6-ethyl-tosyl congener.
- [1] PubChem Compound Summary CID 18559410. 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18559410 View Source
